molecular formula C21H23BrN2O3 B11981403 9-Bromo-2-(3,4-dimethoxyphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Bromo-2-(3,4-dimethoxyphenyl)-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11981403
M. Wt: 431.3 g/mol
InChI Key: LCPAFNONMKQDRC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-BR-2-(3,4-DIMETHOXYPHENYL)-5-PR-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE typically involves multi-step organic reactions. The starting materials often include brominated aromatic compounds and methoxy-substituted phenyl derivatives. The reaction conditions usually require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the pyrazolo and benzoxazine rings .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing safety measures for handling brominated compounds and other reactive intermediates .

Chemical Reactions Analysis

Types of Reactions

9-BR-2-(3,4-DIMETHOXYPHENYL)-5-PR-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-BR-2-(3,4-DIMETHOXYPHENYL)-5-PR-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-BR-2-(3,4-DIMETHOXYPHENYL)-5-PR-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE lies in its specific substitution pattern and the presence of both pyrazolo and benzoxazine rings.

Properties

Molecular Formula

C21H23BrN2O3

Molecular Weight

431.3 g/mol

IUPAC Name

9-bromo-2-(3,4-dimethoxyphenyl)-5-propyl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C21H23BrN2O3/c1-4-5-21-24-17(15-11-14(22)7-9-18(15)27-21)12-16(23-24)13-6-8-19(25-2)20(10-13)26-3/h6-11,17,21H,4-5,12H2,1-3H3

InChI Key

LCPAFNONMKQDRC-UHFFFAOYSA-N

Canonical SMILES

CCCC1N2C(CC(=N2)C3=CC(=C(C=C3)OC)OC)C4=C(O1)C=CC(=C4)Br

Origin of Product

United States

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